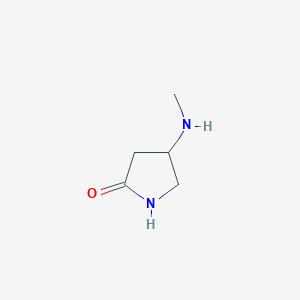

4-(Methylamino)pyrrolidin-2-one

Vue d'ensemble

Description

4-(Methylamino)pyrrolidin-2-one is a chemical compound with the molecular formula C5H10N2O. It belongs to the family of pyrrolidinones, which are known for their diverse biological activities and applications in various fields . This compound is also referred to as a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize cost-effective reagents and catalysts to facilitate the reaction .

Analyse Des Réactions Chimiques

Molecular Characteristics

-

Molecular Formula : C

H

N

O -

Molecular Weight : Approximately 114.15 g/mol

-

Structure : The unique arrangement of atoms in this compound contributes to its reactivity and solubility in polar solvents, making it a versatile building block in organic synthesis.

Chemical Reactions of 4-(Methylamino)pyrrolidin-2-one

The chemical reactivity of this compound is characterized by several key reactions that enable its use in synthesizing various derivatives. These reactions include:

N-Acylation Reactions

This compound can undergo N-acylation when reacted with acyl chlorides or anhydrides, resulting in the formation of amides. This reaction is significant for modifying the compound's biological activity.

Alkylation Reactions

The compound can also participate in alkylation reactions through its amine functional group, allowing for the introduction of alkyl chains which can enhance its pharmacological properties.

Formation of Pyrrolidine Derivatives

The compound serves as a precursor for synthesizing various pyrrolidine derivatives, which are crucial in drug discovery. For instance, it can be reacted with different electrophiles to yield substituted pyrrolidines that exhibit diverse biological activities.

Cyclization Reactions

Cyclization reactions involving this compound can lead to the formation of more complex cyclic structures, further expanding the library of potential pharmaceutical agents derived from this compound.

Synthetic Pathways

The synthesis of this compound can be achieved through multiple synthetic routes, often involving multi-step processes that incorporate various reagents and conditions.

One-Pot Reactions

Recent advancements have introduced one-pot synthesis strategies that streamline the production of this compound from simpler starting materials, thus improving efficiency and reducing waste .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes by binding to active sites, thereby preventing substrate interactions and influencing metabolic pathways. Such properties make it a candidate for therapeutic applications targeting various diseases.

Neurotransmission Modulation

Preliminary studies suggest that it may interact with neurotransmitter systems, potentially affecting neurological functions and offering avenues for developing treatments for conditions such as depression or anxiety.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(Methylamino)pyrrolidin-2-one is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a building block for the development of drugs targeting different medical conditions.

Antimicrobial Agents

Research indicates that derivatives of this compound can be utilized in synthesizing carbapenem antibiotics. These antibiotics exhibit potent antimicrobial activity against a wide range of bacteria, making them crucial in combating antibiotic resistance . The compound's ability to enhance the efficacy of existing antimicrobial agents is a significant area of study.

Drug Formulation

The compound is also employed in drug formulation processes, particularly for enhancing solubility and bioavailability. Its properties as a solvent facilitate the formulation of drugs for both oral and transdermal delivery systems, optimizing therapeutic outcomes .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial sectors.

Solvent in Chemical Processes

Due to its strong dipole moment and ability to dissolve a wide range of materials, this compound is used as a solvent in chemical processes, particularly in the petrochemical industry. It aids in the recovery of hydrocarbons and serves as a solvent for polymers and resins .

Battery Manufacturing

In lithium-ion battery production, this compound is utilized as a solvent for electrode preparation. Its unique properties allow it to dissolve polyvinylidene fluoride, which is essential for creating battery electrodes .

Case Study: Antimicrobial Efficacy

A study published in PubMed explored the synthesis of carbapenem derivatives using this compound as an intermediate. The research demonstrated that these derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, highlighting the compound's potential in developing new antimicrobial therapies .

Observational Study: Industrial Use

An observational study on the use of this compound in industrial applications revealed its effectiveness as a solvent in various chemical processes. The study documented improvements in reaction yields and product purity when using this compound compared to conventional solvents .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for synthesizing antimicrobial agents | Enhanced efficacy against resistant bacteria |

| Drug Formulation | Solvent for improving drug solubility and bioavailability | Optimized therapeutic outcomes |

| Petrochemical Industry | Solvent for hydrocarbon recovery and polymer dissolution | Improved efficiency in chemical processes |

| Battery Manufacturing | Solvent for electrode preparation in lithium-ion batteries | Enhanced performance of battery components |

Mécanisme D'action

The mechanism of action of 4-(Methylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, leading to alterations in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-(Methylamino)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidine-2-one: Another pyrrolidinone derivative with similar structural features but different biological activities.

Pyrrolidine-2,5-diones: Compounds with additional functional groups that confer unique properties and applications.

Prolinol: A derivative of pyrrolidine with distinct stereochemistry and biological profiles.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to other pyrrolidinone derivatives .

Activité Biologique

4-(Methylamino)pyrrolidin-2-one, also known as N-methyl-4-pyrrolidinone, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its pyrrolidine ring structure with a methylamino substituent. Its chemical formula is C_5H_10N_2O, and it has a molecular weight of 114.15 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

- Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells. In vitro studies demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, including leukemia and breast cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cell Cycle Regulation : The compound has been observed to induce G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth. It affects cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, leading to cell cycle dysregulation.

- Apoptotic Pathways : Research indicates that it may activate mitochondrial-dependent apoptotic pathways by modulating key proteins such as AKT and BAD, leading to increased apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects on leukemia cell lines.

- Findings : The compound exhibited an IC50 value of approximately 103 nM against HL-60 cells, indicating potent growth inhibition. Cell cycle analysis revealed significant G2/M arrest and apoptosis induction through down-regulation of AKT signaling pathways .

-

Antimicrobial Activity Evaluation :

- Objective : To assess the antimicrobial efficacy against various bacterial strains.

- Findings : this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

| Biological Activity | Target/Effect | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HL-60 leukemia cells | 103 | G2/M phase arrest; apoptosis induction |

| Antimicrobial | Various bacterial strains | Varies | Disruption of cell wall synthesis |

Q & A

Q. Basic: What are the established synthetic routes for 4-(Methylamino)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves ring-closing reactions or functional group modifications of pyrrolidinone precursors. Key methods include:

- Nucleophilic substitution : Methylamine can react with a pyrrolidinone derivative bearing a leaving group (e.g., bromide or tosylate) at the 4-position. Optimal conditions (e.g., polar aprotic solvents like DMF, 60–80°C) enhance nucleophilicity and minimize side reactions .

- Catalytic cyclization : Pyrrolidine-based catalysts, such as those used in asymmetric synthesis, can facilitate cyclization of β-amino ketones to form the pyrrolidinone ring. For example, palladium catalysts under inert atmospheres improve stereochemical control .

Data Consideration :

Q. Advanced: How can researchers resolve enantiomers of this compound, and what analytical methods validate chiral purity?

Answer:

Enantiomeric resolution requires chiral chromatography or asymmetric synthesis :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol, 90:10). Retention times differentiate (R)- and (S)-enantiomers .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions induce stereoselectivity. For example, (S)-BINAP achieves >90% enantiomeric excess (ee) in optimized conditions .

Validation Techniques :

- Circular Dichroism (CD) : Correlates optical activity with enantiomeric composition.

- X-ray Crystallography : Confirms absolute configuration using single-crystal data .

Q. Basic: What spectroscopic markers are critical for characterizing this compound?

Answer:

Key spectral features include:

- ¹H NMR :

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of lactam) and ~3300 cm⁻¹ (N-H stretch of secondary amine) .

- MS : Molecular ion peak at m/z 128.1 (C₅H₁₀N₂O⁺) with fragmentation patterns confirming the lactam ring .

Q. Advanced: How can computational modeling predict the conformational flexibility of this compound, and what experimental data validate these models?

Answer:

Methods :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict stable conformers. The lactam ring adopts a half-chair conformation , with the methylamino group equatorial to minimize steric strain .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMSO) on rotational barriers (~5 kcal/mol for N-methyl rotation) .

Experimental Validation :

- Variable-Temperature NMR : Line-shape analysis of N-methyl signals at 25–60°C matches predicted rotational barriers .

- X-ray Diffraction : Confirms DFT-optimized bond lengths (C=O: 1.23 Å) and angles .

Q. Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

Stability is influenced by:

- Temperature : Degrades by <5% at 4°C over 6 months but degrades rapidly above 40°C (20% loss in 1 month) .

- Light Exposure : UV light induces lactam ring cleavage; amber vials reduce degradation by 90% .

- pH : Stable in neutral conditions (pH 6–8); acidic/basic conditions hydrolyze the lactam (t₁/₂ = 48 hours at pH 2) .

Q. Advanced: How do structural modifications at the 4-position affect the biological activity of pyrrolidin-2-one derivatives?

Answer:

Case studies from related compounds reveal:

- Methylamino vs. Hydroxy Groups : Methylamino substitution enhances blood-brain barrier permeability (e.g., CRF-1 receptor antagonists) but reduces aqueous solubility .

- Steric Effects : Bulky substituents (e.g., trityloxy groups) decrease enzymatic metabolism but increase molecular weight (>350 g/mol), limiting bioavailability .

Design Strategy :

- QSAR Modeling : Correlate logP values with cytotoxicity (IC₅₀) to balance lipophilicity and safety .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; LC-MS-grade solvents reduce airborne particulates .

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Q. Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing impurity formation .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) using response surface methodology .

Propriétés

IUPAC Name |

4-(methylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZQOVRVVPPYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.